molecular formula C11H11ClO B2939348 2-Chloro-1-cyclopropyl-2-phenylethan-1-one CAS No. 1535994-87-6

2-Chloro-1-cyclopropyl-2-phenylethan-1-one

Cat. No. B2939348
CAS RN: 1535994-87-6
M. Wt: 194.66
InChI Key: GFPXYVDOQWHIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-1-cyclopropyl-2-phenylethan-1-one” is a chemical compound with the molecular formula C11H11ClO . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropyl group and a phenyl group attached to a carbon atom, which is also attached to a chlorine atom and a carbonyl group .

Mechanism of Action

2-Chloro-1-cyclopropyl-2-phenylethan-1-one inhibits RNA polymerase I transcription by binding to the DNA template and preventing the binding of transcription factors. This results in the inhibition of ribosomal RNA synthesis, which is necessary for cell growth and proliferation. Inhibition of RNA polymerase I transcription leads to the activation of the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and activate the p53 pathway in cancer cells. It has also been shown to inhibit ribosomal RNA synthesis, leading to the inhibition of cell growth and proliferation. This compound has been shown to have minimal toxicity in normal cells, making it a promising anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-Chloro-1-cyclopropyl-2-phenylethan-1-one is its specificity for cancer cells, which reduces the risk of toxicity in normal cells. However, this compound has a short half-life and is rapidly metabolized, which can limit its effectiveness. Additionally, this compound is not effective against all cancer types and may require combination therapy with other agents.

Future Directions

There are several future directions for the development of 2-Chloro-1-cyclopropyl-2-phenylethan-1-one as an anticancer agent. One direction is the development of more potent analogs with longer half-lives and improved pharmacokinetic properties. Another direction is the identification of biomarkers that can predict response to this compound, which can help to identify patients who are most likely to benefit from treatment. Finally, combination therapy with other agents may improve the efficacy of this compound and reduce the risk of resistance.

Synthesis Methods

The synthesis of 2-Chloro-1-cyclopropyl-2-phenylethan-1-one involves several steps. First, 2-chloro-1-cyclopropyl-1-phenylethanone is reacted with sodium hydride to form the corresponding sodium salt. Next, the sodium salt is reacted with ethyl iodide to form the ethyl ester. The ester is then hydrolyzed with potassium hydroxide to form the acid. Finally, the acid is reacted with thionyl chloride to form this compound.

Scientific Research Applications

2-Chloro-1-cyclopropyl-2-phenylethan-1-one has been the focus of scientific research due to its potential as an anticancer agent. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is upregulated in cancer cells. This compound has been shown to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer.

Safety and Hazards

The safety and hazards associated with “2-Chloro-1-cyclopropyl-2-phenylethan-1-one” are not well-documented. As with all chemicals, it should be handled with care, following appropriate safety protocols .

properties

IUPAC Name

2-chloro-1-cyclopropyl-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-10(11(13)9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPXYVDOQWHIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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